![molecular formula C6H8O6 B1613278 (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid CAS No. 52485-05-9](/img/structure/B1613278.png)
(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid
Overview
Description
(S)-3-Acetoxy-4-ethoxy-4-oxobutyric acid, also known as AOEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AOEB is a derivative of α-ketoglutaric acid, which is an important intermediate in the Krebs cycle.
Scientific Research Applications
Drug Delivery Systems
In the realm of drug delivery, (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid may be utilized to enhance the stability and delivery efficiency of therapeutic agents. Its chemical structure could be key in developing prodrugs or modifying drug properties to improve bioavailability .
Biocatalysis
This compound might serve as a precursor or an intermediate in biocatalytic processes. Its stability and reactivity could be harnessed in enzymatic reactions, potentially aiding in the synthesis of complex organic molecules .
Microbial Fermentation
(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid could be involved in microbial fermentation processes. It may act as a substrate or intermediate in the metabolic pathways of microorganisms engineered for the production of valuable chemicals like succinic acid .
Dermatological Applications
The compound’s properties might be explored for dermatological applications, particularly in the formulation of skincare products. It could influence the efficacy and stability of alpha hydroxy acid (AHA) formulations, which are used to treat various skin conditions .
Molecular Biology Research
In molecular biology, (S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid could be instrumental in the study of gene expression and regulation. Its role could be pivotal in antisense and antigene approaches, where it may help in the design of molecules that can bind to DNA or RNA targets .
properties
IUPAC Name |
(3S)-3-acetyloxy-4-ethoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRJIGDJYRCMY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Acetoxy-4-ethoxy-4-oxobutyric Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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